molecular formula C8H3Br2F5O2 B1410457 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene CAS No. 1803715-30-1

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B1410457
CAS No.: 1803715-30-1
M. Wt: 385.91 g/mol
InChI Key: OOFTYIQRWGEZJG-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H2Br2F2O2 It is a derivative of benzene, substituted with bromine, difluoromethoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Strong bases like potassium tert-butoxide in solvents like DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
  • 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene
  • 1,3-Dibromo-5-(trifluoromethoxy)benzene

Uniqueness

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFTYIQRWGEZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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